(2-Methoxyphenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHONYPFTXGQWAX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9O4- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursors
Established Synthetic Pathways for (2-Methoxyphenoxy)acetate and Related Compounds
Esterification Reactions from Phenolic Precursors
A common and direct method for synthesizing this compound and its analogs is through the esterification of the corresponding phenolic compound. This typically involves the reaction of a phenol (B47542) with a haloacetic acid or its ester derivative.
For instance, 2-methoxyphenol can be esterified with chloroacetyl chloride to produce 2-methoxyphenyl chloroacetate (B1199739). prepchem.com This intermediate can then potentially be used in further reactions. Another example involves the reaction of eugenol (B1671780) (4-allyl-2-methoxyphenol) with chloroacetic acid in the presence of sodium hydroxide (B78521). aip.org This reaction first forms the sodium salt of eugenol, which then acts as a nucleophile, attacking the chloroacetic acid to form 2-(4-allyl-2-methoxyphenoxy)acetic acid. aip.org This acid can then be esterified with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst to yield the corresponding ethyl ester. aip.org
A similar strategy is employed in the synthesis of ethyl 2-(3-hydroxyphenyl)acetate, where 2-(3-hydroxyphenyl)acetic acid is refluxed with excess ethanol and a catalytic amount of sulfuric or hydrochloric acid.
Alkylation Reactions in Aprotic Solvents
Alkylation of a phenolic precursor with a haloacetate ester in the presence of a base is a widely used method for preparing this compound derivatives. This reaction is typically carried out in a polar aprotic solvent, which facilitates the nucleophilic substitution reaction.
A study on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol and ethyl chloroacetate investigated the effect of different polar aprotic solvents. walisongo.ac.id The reaction was performed in the presence of potassium carbonate as the base. The highest yield (91%) was achieved using N,N-dimethylformamide (DMF), while dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (CH₃CN) gave lower yields of 51% and 47%, respectively. walisongo.ac.id The reaction proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism, where the phenoxide ion, generated by the reaction of the phenol with the base, attacks the electrophilic carbon of the ethyl chloroacetate. walisongo.ac.id
The choice of solvent plays a crucial role in the reaction's success, with more polar aprotic solvents generally leading to higher yields. walisongo.ac.id
Multi-step Synthetic Sequences
In some cases, the synthesis of this compound derivatives is part of a longer, multi-step sequence to create more complex molecules. evitachem.comresearchgate.netkemdikbud.go.idlibretexts.orggoogle.com These sequences can involve a variety of reactions, including protection and deprotection of functional groups, acylation, reduction, and cyclization.
For example, the synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628) starts with the alkoxylation of eugenol using the Williamson ether synthesis to form a carboxylic acid. researchgate.net This acid is then esterified to its methyl ester, which subsequently undergoes amidase with diethanolamine (B148213) to yield the final product. researchgate.netkemdikbud.go.id
Another multi-step synthesis involves the preparation of 2-(2-methoxyphenoxy)ethylamine. google.com In this process, 2-methoxyphenol is first reacted with 1,2-dihaloethane to form 1-halo-2-(2-methoxyphenoxy)ethane. This intermediate is then reacted with an alkali metal salt of phthalimide, followed by treatment with a base to yield the desired ethylamine (B1201723) derivative. google.com
These multi-step syntheses allow for the construction of complex molecular architectures based on the this compound scaffold.
Key Precursors and Starting Materials in Synthetic Routes
The synthesis of this compound and its derivatives relies on readily available and versatile starting materials.
2-Methoxyphenol and its Derivatives
2-Methoxyphenol, also known as guaiacol (B22219), is a fundamental precursor for the synthesis of this compound. prepchem.comnih.gov Its phenolic hydroxyl group provides the nucleophilic site for reaction with acetate (B1210297) derivatives. Derivatives of 2-methoxyphenol, such as eugenol (4-allyl-2-methoxyphenol), are also commonly used starting materials, allowing for the introduction of additional functional groups into the final product. aip.orgwalisongo.ac.idresearchgate.netnih.gov The presence of the methoxy (B1213986) group at the ortho position can influence the reactivity of the phenol and the properties of the resulting acetate.
Halogenated Acetate Derivatives (e.g., Chloroacetic Acid, Ethyl Chloroacetate)
Halogenated acetate derivatives are the key electrophilic partners in the synthesis of this compound. Chloroacetic acid and its esters, such as ethyl chloroacetate, are frequently employed. aip.orgwalisongo.ac.idgoogle.comgoogle.com The chlorine atom serves as a good leaving group, facilitating the nucleophilic attack by the phenoxide ion. Ethyl chloroacetate is often used when the ethyl ester of the final product is desired. walisongo.ac.id Other haloacetate derivatives, like ethyl bromoacetate (B1195939), can also be utilized. evitachem.com The choice of the specific halogenated acetate derivative can depend on factors such as reactivity, cost, and the desired final product.
Natural Product-Derived Precursors (e.g., Eugenol, Vanillin)
The synthesis of this compound and its structural analogs can be achieved utilizing readily available natural products as starting materials. Eugenol and vanillin (B372448), both of which contain the core guaiacol (2-methoxyphenol) moiety, are prominent examples of such precursors. The primary synthetic route involves the alkylation of the phenolic hydroxyl group, a transformation typically accomplished via the Williamson ether synthesis.
Eugenol as a Precursor:
Eugenol (4-allyl-2-methoxyphenol), the main component of clove oil, serves as a versatile starting material. kemdikbud.go.idresearchgate.net The synthesis of the corresponding acetate derivative, 2-(4-allyl-2-methoxyphenoxy)acetic acid, demonstrates a typical reaction pathway. In this process, eugenol is first treated with a strong base, such as sodium hydroxide (NaOH), to form the more nucleophilic sodium eugenolate. kemdikbud.go.idusu.ac.id This intermediate is then reacted with a haloacetic acid, like monochloroacetic acid, under reflux conditions. kemdikbud.go.idusu.ac.id The resulting carboxylic acid can be isolated with high purity after extraction and recrystallization. One reported synthesis achieved a yield of 70.52% for the solid acid product. kemdikbud.go.idresearchgate.netusu.ac.id This acid, 2-(4-allyl-2-methoxyphenoxy)acetic acid, is a direct structural analog of this compound, differing only by the presence of an allyl group on the benzene (B151609) ring. Further reactions, such as esterification with ethanol, can convert the carboxylic acid to its corresponding ester, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. aip.org
Vanillin as a Precursor:
Vanillin (4-formyl-2-methoxyphenol) is another natural precursor whose phenolic hydroxyl group can be modified. fip.orgscribd.com While direct synthesis of this compound from vanillin is less commonly documented, the reactivity of its hydroxyl group is well-established through various esterification reactions. For instance, vanillin can be reacted with acetic anhydride (B1165640) in the presence of a base to produce vanillin acetate (4-formyl-2-methoxyphenyl acetate). scribd.com Similarly, reaction with acyl halides like p-chlorobenzoyl chloride, using pyridine (B92270) as a catalyst, yields other ester derivatives. fip.org These transformations highlight the potential of vanillin as a starting point for more complex derivatives, where the phenolic -OH is converted to an ether linkage with an acetate-bearing group, analogous to the synthesis from eugenol or guaiacol.
Optimization of Reaction Conditions and Parameters
The efficiency and selectivity of the synthesis of this compound and its analogs are highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, the nature of the catalyst and base, and the control of temperature and reaction time.
Influence of Solvents on Reaction Profile and Yield
The solvent plays a critical role in the alkylation of guaiacol-type precursors, influencing reaction rates and product yields, particularly in SN2 reactions like the Williamson ether synthesis. The choice of solvent can affect the solubility of reactants and the stabilization of transition states.
A study on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol and ethyl chloroacetate demonstrated a significant solvent effect on the reaction yield. walisongo.ac.id Polar aprotic solvents were found to be particularly effective. The results are summarized in the table below.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| N,N-Dimethylformamide (DMF) | 36.7 | 91 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 51 |
| Acetonitrile (CH₃CN) | 37.5 | 47 |
| Data sourced from a study on the alkylation of eugenol with ethyl chloroacetate. walisongo.ac.id |
The highest yield was achieved in DMF, highlighting its suitability for this type of SN2 reaction. walisongo.ac.id Other solvents are also employed in related synthetic steps; for example, acetone (B3395972) is commonly used for Williamson ether syntheses, and benzene has been used as a solvent for subsequent esterification steps. kemdikbud.go.idrsc.org The selection of an appropriate solvent is thus a key factor in maximizing the efficiency of the synthesis. rsc.org
Role of Catalysts and Bases in Synthetic Transformations
The synthesis of this compound via the alkylation of a phenol requires a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The choice of base is crucial for the reaction's success.
Inorganic Bases: Strong bases like sodium hydroxide (NaOH) and weaker bases such as potassium carbonate (K₂CO₃) are commonly used. kemdikbud.go.idwalisongo.ac.id NaOH is effective in generating the phenoxide ion completely, which can lead to high yields. kemdikbud.go.idusu.ac.id K₂CO₃ is a milder base, often used in polar aprotic solvents like DMF or acetone, and has been shown to be effective in producing high yields of the desired ether. walisongo.ac.idrsc.org
Organic Bases: In some related transformations, such as the esterification of vanillin, an organic base like pyridine is used as a catalyst. fip.org Pyridine accelerates the reaction by activating the phenolic hydroxyl group, making it a more potent nucleophile. fip.org
The addition of a Lewis base catalyst can significantly enhance the rate of reaction by increasing the nucleophilic character of the reacting species. wiley.com
Temperature and Reaction Time Effects on Conversion
Temperature and reaction time are critical, interconnected parameters that must be precisely controlled to optimize conversion and minimize the formation of byproducts.
Temperature: The reaction temperature directly impacts the rate of reaction. Studies on related etherification and cleavage reactions show a strong temperature dependence. For the cleavage of a related β-O-4 lignin (B12514952) model compound, conversion sharply increased from 48% to 69% as the temperature was raised from 110°C to 120°C, reaching a maximum conversion of 95% at 150°C. epfl.ch However, temperatures above 150°C led to a decrease in conversion, likely due to side reactions like condensation. epfl.ch In the synthesis of an analog from eugenol, the reaction was conducted by heating for 2 hours at 80-90°C. aip.org In another case, optimizing the temperature from 25-30°C to 30-35°C reduced the required reaction time from 7-8 hours to 5-6 hours while maintaining a good yield. asianpubs.org Some modern approaches utilize microwave-assisted heating to dramatically reduce reaction times, with one procedure being completed in just 10 minutes at 120°C. mdpi.com
Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of the starting materials. Monitoring the reaction's progress, often by thin-layer chromatography (TLC), is essential to determine the optimal endpoint. fip.orgwalisongo.ac.id In one study, the maximum yield of products was observed after 4 hours; extending the time did not improve the yield. epfl.ch For the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the reaction was stirred at 0°C and subsequently at room temperature until completion was indicated by TLC. walisongo.ac.id
The interplay between temperature and time is crucial; higher temperatures generally lead to shorter reaction times, but can also promote the formation of undesired impurities if not carefully controlled. acs.org
Derivatives and Analogs: Design and Synthesis
Synthesis of Functionalized (2-Methoxyphenoxy)acetate Derivatives
A notable class of derivatives incorporates the 1,3,4-thiadiazole (B1197879) ring. The synthesis of these compounds often begins with 2-(4-formyl-2-methoxyphenoxy)acetic acid, which is itself prepared by reacting vanillin (B372448) with chloroacetic acid in the presence of sodium hydroxide (B78521). arabjchem.org This intermediate then undergoes a Claisen-Schmidt condensation with various substituted acetophenones to yield chalcone (B49325) derivatives. arabjchem.org
The core of the thiadiazole synthesis involves the cyclization of these chalcone intermediates. In one pathway, the chalcones are reacted with thiosemicarbazide (B42300) in the presence of glacial acetic acid and ethanol (B145695) to form an intermediate, which is then cyclized using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). arabjchem.orgresearchgate.net A general procedure involves heating a mixture of the intermediate with thiosemicarbazide and POCl₃, followed by reflux and basification to yield the final 1,3,4-thiadiazole derivatives. arabjchem.org The presence of the =N–C–S moiety within the thiadiazole ring is considered a key feature for the activity of these compounds. arabjchem.org
Another approach involves synthesizing 5-((3H-imidazo[4,5-b]pyridin-2-ylthio)methyl)-N-aryl-1,3,4-thiadiazol-2-amines. This synthesis starts from 3H-imidazo[4,5-b]pyridine-2-thiol, which is reacted with bromoethylacetate to form an ethyl acetate (B1210297) derivative. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide, which is further reacted with various aryl isothiocyanates to yield thiosemicarbazide derivatives. These thiosemicarbazides are then cyclized to the final thiadiazole compounds. derpharmachemica.com
Amide derivatives of this compound have been synthesized through several established methods. A common approach involves the coupling of a carboxylic acid with an amine using coupling agents. For instance, cinnamic acid derivatives can be reacted with various amines in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent mixture of dichloromethane (B109758) and N,N-dimethylformamide (DMF). jst.go.jp Triethylamine (B128534) (Et₃N) is often added to the reaction mixture. jst.go.jp
Another general procedure for synthesizing amide derivatives containing a cyclopropane (B1198618) moiety involves dissolving the corresponding carboxylic acid intermediate with EDC and HOBT in anhydrous tetrahydrofuran (B95107) (THF). mdpi.com The appropriate amine is then added, and the reaction is stirred overnight. mdpi.com Similarly, the direct amidation of carboxylic acids with amines can be achieved using tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) as a catalyst in acetonitrile (B52724). acs.org
The synthesis of benzothiazole (B30560) amide derivatives has also been reported. This involves a nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds. nih.gov The reaction is typically carried out in dichloromethane at low temperatures, using sodium bicarbonate as an acid binding agent. nih.gov
The synthesis of allyl and cinnamyl derivatives often starts from eugenol (B1671780) (4-allyl-2-methoxyphenol). The hydroxyl group of eugenol can be alkylated using ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in various polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (CH₃CN). walisongo.ac.id This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to yield ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.id
Derivatives like 4-allyl-2-methoxyphenyl acetate can be synthesized by reacting eugenol with acetic anhydride (B1165640) in the presence of pyridine (B92270) or sodium acetate. medcraveonline.commedcraveonline.com An alternative method for creating ester derivatives is the Yamaguchi esterification, which involves reacting a carboxylic acid with triethylamine and 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. This anhydride then reacts with 4-allyl-2-methoxyphenol in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to produce the desired ester. neliti.com Furthermore, 4-allyl-2-methoxyphenyl cinnamate (B1238496) has been synthesized by reacting cinnamoyl chloride with eugenol. analis.com.my
Vanillin serves as a key starting material for a variety of this compound derivatives. The synthesis of vanillin itself can be achieved through the oxidation of eugenol using nitrobenzene (B124822) in an alkaline medium. aip.org This process involves the isomerization of eugenol to isoeugenol, which is then oxidized. aip.org Vanillin can also be produced from guaiacol (B22219) through a formylation reaction. google.com
Once obtained, vanillin can be converted into various derivatives. For example, it can be subjected to a Mannich reaction with an amine (like diethylamine (B46881) or dimethylamine) and formaldehyde (B43269) to introduce an aminoalkyl group onto the aromatic ring. mdpi.com The resulting phenolic hydroxyl group can then be esterified, for instance, by reacting with acryloyl chloride in the presence of a base like triethylamine or sodium hydroxide, to form acrylate (B77674) esters. mdpi.com Vanillin can also be reduced to vanillyl alcohol using sodium borohydride, and the resulting alcohol can be further modified. aip.org For instance, the phenolic hydroxyl group of vanillin can be alkylated to produce ethers. frontiersin.org
The synthesis of phenolic ester analogs of this compound can be achieved through various esterification methods. A straightforward approach involves the reaction of a phenol (B47542) with an acid anhydride, such as acetic anhydride, often under solvent-free conditions at elevated temperatures. jetir.org
Alternatively, 2-hydroxyphenacyl esters can be synthesized in a two-step process. This begins with the bromination of a 2-hydroxyacetophenone, followed by a nucleophilic displacement of the bromide with a carboxylate, such as benzoate (B1203000) or acetate. nih.gov The synthesis of phenolic esters can also be accomplished by reacting phenols with acid chlorides. neliti.com For instance, 4-allyl-2-methoxyphenyl esters are generally synthesized by reacting 4-allyl-2-methoxyphenol with various acid chlorides in the presence of pyridine. neliti.com
Schiff base ligands are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone), resulting in an imine or azomethine group (–C=N–). researchgate.net For the synthesis of Schiff bases derived from this compound, a common precursor is 2-(2-methoxyphenoxy)ethanamine. This amine can be reacted with a substituted benzaldehyde (B42025), such as 2-hydroxy-5-nitrobenzaldehyde, in a solvent like ethanol under reflux conditions to form the corresponding Schiff base ligand. jetir.org
In another synthetic route, Schiff bases have been prepared from derivatives of ethylenediamine (B42938) tetraacetic acid (EDTA). For example, tetrakis(4-formyl-2-methoxyphenyl) 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate can be synthesized and subsequently reacted with a substituted aniline (B41778) in the presence of glacial acetic acid to form the desired Schiff base. impactfactor.org The synthesis of Schiff base metal complexes often involves the initial preparation of the ligand, followed by its reaction with a metal salt. bohrium.com
Strategies for Structural Modification and Diversification
Structural modification of this compound is primarily focused on three key regions of the molecule: the phenoxy ring, the acetate backbone, and the potential for introducing complex heterocyclic moieties. These modifications allow for the fine-tuning of parameters such as lipophilicity, electronic distribution, and steric bulk, which in turn can influence the molecule's interactions with biological targets.
A prominent strategy for diversifying the this compound structure is the incorporation of heterocyclic rings. Heterocycles are integral components in many biologically active compounds, and their introduction can confer unique properties to the parent molecule. openmedicinalchemistryjournal.comsciencepublishinggroup.comnih.gov This is typically achieved by first modifying the acetate group to an amide or hydrazide, which then serves as a handle for cyclization reactions.
Various heterocyclic systems have been successfully appended to the (2-methoxyphenoxy) scaffold. For instance, reacting 2-(2-methoxyphenoxy)acetyl chloride with 3-aminoquinazolin-4(1H)-one yields quinazoline (B50416) derivatives. vulcanchem.com Similarly, N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide has been synthesized by coupling 2-(2-methoxyphenoxy)acetic acid with 3-(1H-pyrrol-1-yl)propylamine. Other notable examples include the synthesis of derivatives bearing thiazolidinedione, imidazole, oxadiazole, and pyrazole (B372694) rings. researchgate.netresearchgate.netscielo.brderpharmachemica.com The synthesis of these derivatives often involves the initial conversion of the acetate to an acetamide (B32628), which then undergoes reaction with appropriate precursors to form the desired heterocyclic system. researchgate.netsmolecule.comnih.gov
Table 1: Examples of Heterocyclic Derivatives of this compound
| Heterocyclic Moiety | Synthetic Precursor from this compound | General Method | Ref. |
|---|---|---|---|
| Thiazolidinedione | 2-(4-formyl-2-methoxyphenoxy)-N-substituted acetamide | Knoevenagel condensation with 2,4-thiazolidinedione. | researchgate.netresearchgate.net |
| Quinazoline | 2-(2-methoxyphenoxy)acetyl chloride | Coupling with 3-aminoquinazolin-4(1H)-one. | vulcanchem.com |
| Pyrrole | 2-(2-methoxyphenoxy)acetic acid | Amide formation with 3-(1H-pyrrol-1-yl)propylamine. | |
| Oxadiazole | 2-(Aryloxymethyl)acetohydrazide | Cyclization with carbon disulfide in the presence of a base. | scielo.brwho.int |
| Pyrazole | 4-Aryl-1-phenyl-1H-Pyrazol-5-ylimino-2-methoxy phenol | O-acylation with an acyl chloride derivative. | derpharmachemica.com |
| Imidazole | 5-(4-(2-bromoacetoxy)-3-methoxybenzylidene)thiazolidine-2,4-dione | Reaction with imidazole. | researchgate.net |
Alterations to the acetate portion of this compound are a common and straightforward method for generating structural diversity. The carboxylic acid or ester functionality is a versatile anchor for a variety of chemical transformations.
The most prevalent modification is the conversion of the terminal carboxyl group into a range of N-substituted acetamides. This is readily accomplished by reacting the corresponding acid chloride or ester with primary or secondary amines. vulcanchem.comresearchgate.netevitachem.com This approach has led to the synthesis of numerous derivatives, including those incorporating piperidine (B6355638) and other complex amine fragments. evitachem.com
Further modifications include the reaction with hydrazine hydrate to form the corresponding acetohydrazide. scielo.brrsc.org This hydrazide can then serve as an intermediate for further derivatization, such as the formation of hydrazones or cyclization into heterocyclic rings like oxadiazoles. scielo.br The ether linkage of the acetate backbone can also be altered, for example, by replacing it with a thioether (sulfanyl) linkage, as seen in the synthesis of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide derivatives. who.int Additionally, the carbonyl group of the acetate can be chemically reduced to a hydroxyl group, transforming the acetate moiety into an ethoxy alcohol structure.
Table 2: Modifications of the Acetate Backbone
| Modification | Reagents/Conditions | Resulting Functional Group | Ref. |
|---|---|---|---|
| Amidation | Amine, coupling agent or conversion to acyl chloride | Acetamide | researchgate.netevitachem.com |
| Hydrazinolysis | Hydrazine hydrate | Acetohydrazide | scielo.brrsc.org |
| Reduction | Reducing agents (e.g., Lithium aluminum hydride) | 2-(2-methoxyphenoxy)ethanol | |
| Thioether Linkage | 5-benzyl-1,3,4-oxadiazole-2-thiol, NaH, DMF | Sulfanyl acetamide | who.int |
The parent compound features a methoxy (B1213986) group at the ortho-position. The location of this group is significant; ortho-substitution creates more steric hindrance near the ether linkage compared to a para-substituted analog. This steric clash can reduce conformational flexibility. Electronically, an ortho-methoxy group can influence the electron density of the ether oxygen and participate in intramolecular interactions.
Synthetic strategies often involve the introduction of other functional groups onto this ring. For example, halogenation, such as the introduction of a chloro group, alters the electronic profile of the ring. jcsp.org.pk Nitration has also been demonstrated on related structures, typically yielding a nitro derivative para to the activating methoxy group. vulcanchem.com Other modifications include the introduction of alkyl groups, such as an allyl group, which can serve as a handle for further chemical transformations. rsc.org The introduction of a formyl group creates a reactive site for subsequent reactions like oxidation to a carboxylic acid or reduction to an alcohol. smolecule.com Comparing the methoxy substituent to a hydroxyl group reveals differences in polarity and hydrogen-bonding capability, with the hydroxyl being a hydrogen bond donor.
Table 3: Influence of Substituents on the Phenoxy Ring
| Substituent | Position | Notable Effect | Ref. |
|---|---|---|---|
| Methoxy (-OCH₃) | Ortho (C2) | Steric hindrance, influences conformational flexibility. | |
| Methoxy (-OCH₃) | Para (C4) | More effective delocalization of electron density, less steric hindrance than ortho. | |
| Fluoro (-F) | Various | Alters electronic properties, can enhance metabolic stability. | |
| Chloro (-Cl) | C5 | Electron-withdrawing, modifies ring electronics. | jcsp.org.pk |
| Allyl (-CH₂CH=CH₂) | C4 | Provides a reactive site for further modification. | rsc.org |
| Formyl (-CHO) | C2 or C6 | Reactive group for oxidation, reduction, or condensation reactions. | smolecule.com |
Chemo-Enzymatic Approaches for Chiral Synthesis
For derivatives of this compound that possess a chiral center, establishing specific stereochemistry is often crucial. Chemo-enzymatic synthesis, which combines traditional chemical methods with highly selective enzymatic reactions, provides a powerful tool for producing enantiomerically pure compounds. core.ac.ukrsc.org These methods primarily rely on the kinetic resolution of a racemic mixture, where an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the two. scielo.bracs.org
Lipases are the most commonly employed enzymes for this purpose. They can catalyze the enantioselective hydrolysis of a racemic ester or the enantioselective acylation (transesterification) of a racemic alcohol. researchgate.netmdpi.com For example, the kinetic resolution of racemic (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, an important chiral intermediate, was achieved using Aspergillus niger lipase (B570770) (ANL). researchgate.net The enzyme selectively acylated one enantiomer, yielding the enantiopure (S)-diol with high enantiomeric excess. researchgate.net Similarly, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, has been used in the hydrolytic resolution of related acetate esters. researchgate.net The choice of solvent, acylating agent, and temperature are critical parameters that must be optimized to achieve high enantioselectivity and yield. researchgate.netmdpi.com
Besides lipases, other enzymes like ketoreductases (KREDs) can be used for the asymmetric reduction of a prochiral ketone to a chiral alcohol, directly establishing a stereocenter with high enantiomeric excess. scielo.br
Table 4: Examples of Chemo-Enzymatic Synthesis and Resolution | Target/Substrate | Enzyme | Reaction Type | Key Findings | Ref. | | :--- | :--- | :--- | :--- | | (RS)-3-(2-methoxyphenoxy)propane-1,2-diol | Aspergillus niger lipase (ANL) | Enantioselective resolution (acylation) | Achieved >49% yield with high enantiomeric excess of the (S)-diol intermediate. | researchgate.net | | rac-(chloromethyl)-2-(o-methoxyphenoxy)ethyl acetate | Candida antarctica lipase B (CALB) | Hydrolytic resolution | Immobilized CALB was effective for the kinetic resolution of the racemic acetate. | researchgate.net | | Racemic alcohol related to this compound | Lipase QLM | Transesterification with vinyl acetate | Reaction at -40 °C yielded the corresponding (R)-acetate with an enantiomeric ratio (E) of 15. | mdpi.com | | Racemic pyrrolidine (B122466) phosphonate (B1237965) | Candida antarctica lipase A (CAL-A) | Kinetic resolution (alkoxycarbonylation) | High enantioselectivity achieved using benzyl (B1604629) 3-methoxyphenyl (B12655295) carbonate as the acyl donor. | researchgate.net | | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (B1375837) | Ketoreductase KRED-P2-D12 | Bioreduction | Produced the (R)-alcohol with 48% conversion and 93% enantiomeric excess. | scielo.br |
Structure Activity Relationship Sar Studies and Biological Activity
Methodologies for Elucidating Structure-Activity Relationships
The exploration of SAR for (2-Methoxyphenoxy)acetate analogs relies on a systematic approach involving biological screening and computational analysis to connect molecular structure with function.
In vitro assays are fundamental for the initial assessment of the biological activity of newly synthesized analogs. These tests provide crucial data on the potency and spectrum of action of the compounds.
Antimicrobial Activity Screening: The antimicrobial potential of analogs is commonly determined using broth or agar (B569324) dilution methods to establish the Minimum Inhibitory Concentration (MIC). nih.govmdpi.com For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives based on a 2-(4-formyl-2-methoxyphenoxy)acetic acid structure were evaluated against various bacterial and fungal strains to determine their antimicrobial efficacy. researchgate.net
Anti-inflammatory Activity Assays: The anti-inflammatory capacity of analogs is often evaluated by their ability to inhibit key inflammatory mediators. A widely used method involves measuring the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds. nih.govresearchgate.net Another target for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. nih.gov
Anticancer Cytotoxicity Assays: The anticancer activity of this compound analogs is primarily assessed through cytotoxicity assays on various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure the reduction of cell viability following exposure to the test compounds. gavinpublishers.com Cell lines used in these screenings can include those from breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116), providing IC50 values that indicate the concentration required to inhibit 50% of cancer cell growth. gavinpublishers.commdpi.com
SAR studies aim to identify the specific molecular fragments and substituents that contribute positively or negatively to the biological activity of the analogs.
For Antimicrobial Activity: Studies on chalcone (B49325) derivatives, which can include methoxyphenyl groups, have shown that the presence of electron-withdrawing groups (like a nitro group) on one aromatic ring and electron-donating groups (like hydroxyl or methoxy (B1213986) groups) on the other can enhance antibacterial activity. researchgate.net In a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, the specific substitutions on the phenyl ring attached to the core structure were found to modulate the antimicrobial effects. researchgate.net
For Anti-inflammatory Activity: In diarylpentanoid analogs, which can be considered structurally related, the presence of hydroxyl groups on the aromatic rings is often critical for bioactivity. nih.govresearchgate.net Furthermore, high electron density in one aromatic ring and low electron density in the other can be important for enhancing the inhibition of nitric oxide production. nih.govresearchgate.net The position of substituents is also key; for example, hydroxyl groups at the meta- and para-positions of an aromatic ring were identified as markers for highly active derivatives. nih.govresearchgate.net
For Anticancer Activity: The presence and positioning of methoxy groups are crucial determinants of anticancer efficacy. nih.govresearchgate.net In studies of combretastatin (B1194345) analogs, compounds with a 3,4,5-trimethoxyphenyl group or a single methoxyphenyl group showed that these moieties play a significant role in their potent antiproliferative activities. nih.gov The substitution pattern on the second phenyl ring further refines this activity, with certain dimethoxy configurations leading to highly favorable interactions with biological targets like tubulin. nih.gov For some coumarin (B35378) hybrids, the presence of a methoxy group was found to be responsible for a broad spectrum of anticancer activity. gavinpublishers.com
Biological Activities of this compound Analogs
Research into analogs built upon the this compound framework has uncovered significant potential across several therapeutic areas.
Derivatives of this compound have demonstrated notable antimicrobial effects. A significant study involved the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid. researchgate.net These compounds were evaluated for their in vitro activity against a panel of bacteria and fungi, with many showing significant antimicrobial properties. researchgate.net The structural modifications, particularly the substituents on the phenyl ring, were instrumental in defining the spectrum and potency of their activity. researchgate.net
| Compound | Key Structural Feature | Example Target Organism | Observed Activity |
|---|---|---|---|
| 6a-s | 1,3,4-Thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid | Various bacteria and fungi | Significant antimicrobial activity was reported for the series. |
The anti-inflammatory potential of compounds related to the this compound structure has been explored, often focusing on the inhibition of inflammatory mediators like nitric oxide (NO). nih.gov For example, diarylpentanoid analogs, some featuring methoxyphenyl groups, were synthesized and tested for their ability to suppress NO in stimulated RAW 264.7 macrophages. nih.govresearchgate.net These studies highlight that specific substitutions, such as hydroxyl and methoxy groups, are crucial for potent anti-inflammatory effects. nih.govresearchgate.net
| Compound | Ring B Substituent | NO Inhibition IC50 (µM) |
|---|---|---|
| 5 | 2-methoxyphenyl | 25.7 ± 0.6 |
| 6 | 3-methoxyphenyl (B12655295) | 31.6 ± 0.6 |
| 8 | 3,4-dimethoxyphenyl | 34.4 ± 0.6 |
| Curcumin (Control) | - | 14.7 ± 0.2 |
The this compound scaffold is a component of various molecules investigated for anticancer properties. The methoxy group, in particular, is recognized as a potential contributor to antimetastatic and antiproliferative effects. nih.govresearchgate.net Research on combretastatin A-4 analogs, which are potent anticancer agents, has involved the synthesis of derivatives containing methoxyphenyl groups. nih.gov These studies revealed that specific substitution patterns on the aryl rings are critical for cytotoxicity against a range of cancer cell lines. nih.gov For example, certain 2,5-diaryl-1,3,4-oxadiazoline analogs with methoxyphenyl moieties demonstrated potent antiproliferative activities by disrupting microtubule formation. nih.gov
| Compound | A-Ring | B-Ring | Cell Line (L1210) IC50 (µM) |
|---|---|---|---|
| 10h | 4-methoxyphenyl | 2',5'-dimethoxyphenyl | 0.05 |
| 10i | 4-methoxyphenyl | 3',4',5'-trimethoxyphenyl | 0.05 |
| 10j | 4-methoxyphenyl | 3',5'-dimethoxyphenyl | 0.05 |
Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Urease)
Derivatives of this compound have been evaluated for their potential to inhibit key enzymes such as xanthine oxidase and urease. Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comdtic.mil Its overactivity can lead to hyperuricemia and gout. mdpi.com Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. mdpi.commdpi.com
Research into phenoxy acetic acid derivatives has shown that modifications to the core structure significantly influence their inhibitory potency. For instance, a series of (thio)barbituric-phenoxy-N-phenylacetamide derivatives demonstrated significant inhibitory activity against H. pylori urease, with IC₅₀ values substantially lower than standard inhibitors like thiourea. Similarly, studies on phenoxy acetohydrazide derivatives have identified compounds with excellent urease inhibition potential. chemrxiv.org
In the context of xanthine oxidase, studies on methoxylated chalcones and other related structures have shown that the presence and position of methoxy groups on the phenyl ring can influence inhibitory activity. nih.govresearchgate.net For example, some coumarin derivatives with methoxy substitutions have been identified as competitive inhibitors of xanthine oxidase. researchgate.net While research has not always focused directly on this compound itself, the findings for structurally similar compounds, such as those containing a 2-methoxyphenyl group, provide valuable insights into the SAR for this class of molecules. nih.gov
| Enzyme | Derivative Class | Key Findings | Reported IC₅₀ Values |
|---|---|---|---|
| Urease | (Thio)barbituric-phenoxy-N-phenylacetamide | Significantly more potent than standard inhibitors. researchgate.net | 0.69 µM - 2.47 µM |
| Urease | Phenoxy Acetohydrazide Derivatives | Showed excellent potential for urease inhibition. chemrxiv.org | Varies by substitution |
| Xanthine Oxidase | Hydroxychavicol Analogs (some with methoxy groups) | Uncompetitive inhibition mechanism observed. mdpi.com | 1.27 µM for most potent analog |
| Xanthine Oxidase | Pyrrole Carboxamide Derivatives | Some derivatives showed remarkable inhibition activity. researchgate.net | 4.608 µM - 7.084 µM |
Activity Against Specific Pathogens (e.g., Trypanosoma cruzi)
The protozoan parasite Trypanosoma cruzi is the causative agent of Chagas disease, a significant health issue in Latin America. researchgate.net The search for new therapeutic agents has led to the investigation of various synthetic compounds, including derivatives based on the phenoxyacetate (B1228835) structure.
A study focused on a series of phenoxyacetohydrazones demonstrated notable antitrypanosomal activity. researchgate.net These compounds were evaluated against both the bloodstream trypomastigote and intracellular amastigote forms of T. cruzi. The research highlighted two derivatives as particularly promising. Compound (E)-N'-(3,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide showed activity against trypomastigotes with an IC₅₀ value comparable to the standard drug benznidazole. researchgate.net Even more potent was (E)-N'-((5-nitrofuran-2-yl)methylene)-2-phenoxyacetohydrazide , which was active in the nanomolar range against intracellular amastigotes, showing approximately 15-fold greater activity than benznidazole. researchgate.net
These findings suggest that the phenoxyacetohydrazone scaffold is a viable starting point for developing new anti-Chagas disease agents. The structure-activity relationship indicates that substituents on the benzylidene or methylene (B1212753) portion of the molecule play a critical role in determining the potency and selectivity against the parasite. researchgate.net Other research has also pointed to phenoxy moieties as being important for antitrypanosomal potency in different chemical scaffolds, such as imidazoline (B1206853) benzimidazole (B57391) derivatives. mdpi.com
| Pathogen | Derivative | Target Form | IC₅₀ Value | Selectivity Index (SI) |
|---|---|---|---|---|
| Trypanosoma cruzi | (E)-N'-(3,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide | Trypomastigote | 10.3 µM | 46 |
| Trypanosoma cruzi | (E)-N'-((5-nitrofuran-2-yl)methylene)-2-phenoxyacetohydrazide | Intracellular Amastigote | 100 nM | 1000 |
Mechanistic Insights into Molecular Biological Interactions
Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design and optimization. Studies combining enzyme kinetics, molecular docking, and chemoenzymatic synthesis have provided valuable insights into these mechanisms.
Ligand-Target Binding Interactions at a Molecular Level
Molecular docking studies have been instrumental in elucidating the binding modes of phenoxyacetate derivatives within the active sites of enzymes like urease and xanthine oxidase.
In the case of urease, inhibitors based on the phenoxy acetohydrazide scaffold are predicted to interact with the bimetallic nickel center in the enzyme's active site. semanticscholar.org Docking analyses of various urease inhibitors have shown that interactions with key amino acid residues, such as HIS, ALA, and ASP, are critical for binding. mdpi.com For example, the aromatic ring of some inhibitors can form π-alkyl interactions with histidine residues (HIS A:409, HIS A:492), while other parts of the molecule form hydrogen bonds with residues like ASP A:494 and ALA A:636. mdpi.com These interactions anchor the inhibitor within the active site, blocking substrate access and inhibiting enzyme function.
For xanthine oxidase, docking studies of competitive inhibitors reveal that they often occupy the substrate-binding channel, preventing the entry of hypoxanthine or xanthine. nih.gov The binding is typically stabilized by a network of hydrophobic and hydrogen-bonding interactions. For instance, the pyrimidine (B1678525) ring of one inhibitor was shown to be sandwiched between two phenylalanine residues, Phe914 and Phe1009, through π-π stacking interactions. nih.gov The presence of a methoxy-substituted phenyl ring can contribute to hydrophobic interactions with residues such as Leu1014 and Val1011, further stabilizing the enzyme-inhibitor complex. nih.gov These computational models are consistent with kinetic studies that identify these compounds as competitive or mixed-type inhibitors.
Enantioselectivity and Regioselectivity in Enzymatic Transformations
Enzymes, particularly lipases, are widely used in organic synthesis for their ability to catalyze reactions with high stereoselectivity. This has been demonstrated in the transformation of derivatives containing the (2-methoxyphenoxy) moiety.
A key study reported a biocatalytic route for the synthesis of (S)-moprolol, where the crucial step was the enantioselective resolution of racemic (RS)-3-(2-methoxyphenoxy)propane-1,2-diol. semanticscholar.org Various lipases were screened, with Aspergillus niger lipase (B570770) (ANL) being selected for its superior performance in both stereo- and regioselectivity. semanticscholar.org The enzyme-catalyzed acylation of the racemic diol proceeded with high selectivity.
The reaction demonstrated enantioselectivity by preferentially acylating the (R)-enantiomer, leaving the desired (S)-enantiomer as an unreacted alcohol with high enantiomeric excess (>49% yield). semanticscholar.org This process is a classic example of a kinetic resolution, where one enantiomer reacts faster than the other.
The transformation also exhibited regioselectivity . The acylation occurred specifically at the primary hydroxyl group of the propane-1,2-diol, leaving the secondary hydroxyl group untouched. semanticscholar.org This selectivity is a common feature of lipase-catalyzed reactions on polyol substrates. The optimized conditions for this chemoenzymatic reaction involved using toluene (B28343) as the solvent at 30°C, achieving a high enantiomeric ratio (E = 215). semanticscholar.org
| Substrate | Enzyme | Transformation | Selectivity Type | Key Result |
|---|---|---|---|---|
| (RS)-3-(2-Methoxyphenoxy)propane-1,2-diol | Aspergillus niger lipase (ANL) | Kinetic Resolution via Acylation | Enantioselective & Regioselective | Yield of >49% with high enantiomeric excess for (S)-diol; Enantiomeric Ratio (E) = 215. semanticscholar.org |
Advanced Analytical Techniques for Characterization and Study
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the analysis of (2-Methoxyphenoxy)acetate, offering detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
For instance, in the ¹H NMR spectrum of a related compound, methyl 2-(4-formyl-2-methoxyphenoxy)acetate, the signals are distinct and well-resolved. The spectrum, recorded in CDCl₃, shows a singlet for the aldehydic proton at δ 10.46 ppm. The aromatic protons appear as singlets at δ 7.54 and 7.45 ppm. The methylene (B1212753) protons of the acetate (B1210297) group are observed as a singlet at δ 4.85 ppm, while the methoxy (B1213986) and methyl ester protons resonate as singlets at δ 4.04 and 3.84 ppm, respectively. rsc.org
The ¹³C NMR spectrum provides complementary information. For the same compound, the carbonyl carbon of the aldehyde appears at δ 187.8 ppm, and the ester carbonyl carbon is at δ 167.8 ppm. The aromatic carbons resonate in the range of δ 109.2-153.8 ppm. The methylene carbon of the acetate group is found at δ 66.1 ppm, the methoxy carbon at δ 57.0 ppm, and the methyl ester carbon at δ 52.9 ppm. rsc.org These chemical shifts are crucial for confirming the connectivity of the atoms within the molecule.
Table 1: ¹H and ¹³C NMR Data for Methyl 2-(4-formyl-2-methoxyphenoxy)acetate in CDCl₃
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (CHO) | 10.46 (s, 1H) | 187.8 |
| Aromatic (H-6) | 7.54 (s, 1H) | 109.2 |
| Aromatic (H-3) | 7.45 (s, 1H) | 110.8 |
| Methylene (CH₂CO₂CH₃) | 4.85 (s, 2H) | 66.1 |
| Methoxy (OCH₃) | 4.04 (s, 3H) | 57.0 |
| Methyl Ester (CO₂CH₃) | 3.84 (s, 3H) | 52.9 |
| Aromatic C-1 | - | 150.4 |
| Aromatic C-2 | - | 153.8 |
| Aromatic C-4 | - | 126.9 |
| Aromatic C-5 | - | 143.3 |
| Ester Carbonyl (CO₂CH₃) | - | 167.8 |
Data sourced from a study on related compounds. rsc.org
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. plus.ac.at IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. plus.ac.at Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a system. plus.ac.at
For derivatives of this compound, characteristic IR absorption bands can be observed. walisongo.ac.id For example, the C=O stretching vibration of the ester group typically appears in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ether and ester groups are usually found in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are seen just below 3000 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information. While strong IR bands are associated with polar functional groups, Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. plus.ac.at For instance, the symmetric breathing vibration of the aromatic ring can often be clearly observed in the Raman spectrum. osti.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational frequencies. researchgate.net
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. asianpubs.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. rsc.org Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, often producing intact molecular ions. rsc.orgasianpubs.org
In the analysis of this compound derivatives, ESI-MS is commonly used to generate protonated molecules [M+H]⁺ or other adducts. For example, the HRMS (ESI/Q-TOF) analysis of methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate showed a calculated m/z for [M+H]⁺ of 270.0608, with the found value being 270.0612, confirming the molecular formula C₁₁H₁₂NO₇. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by revealing how the molecule breaks apart. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within a molecule and can be particularly useful for investigating binding interactions. rsc.orgnih.gov The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.
In the context of this compound derivatives, UV-Vis spectroscopy can be used to monitor changes in the electronic environment upon binding to other molecules, such as metal ions or proteins. rsc.orgnih.gov For example, the binding of a ligand containing the this compound moiety to a metal ion can cause a shift in the λmax or a change in the absorbance intensity, which can be used to determine the binding constant and stoichiometry of the complex formed. rsc.orgnih.gov Spectrophotometric titrations, where the concentration of one component is systematically varied while monitoring the UV-Vis spectrum, are a common method for such studies. rsc.orgnih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating mixtures of compounds and for assessing the purity of a synthesized substance.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. umich.edulibretexts.orgtifr.res.in The separation is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). ukessays.com
In the synthesis of derivatives of this compound, TLC is frequently used to track the consumption of starting materials and the formation of the product. walisongo.ac.id By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate with a suitable eluent, the progress of the reaction can be visualized. walisongo.ac.id The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. libretexts.org For instance, in the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, TLC with a mobile phase of n-hexane:ethyl acetate (5:1) was used to monitor the reaction, where the product appeared as a new spot with a distinct Rf value from the starting material, eugenol (B1671780). walisongo.ac.id
Column Chromatography (Flash Chromatography) for Purification
Column chromatography, particularly its rapid variant, flash chromatography, is a fundamental technique for the purification of this compound and its derivatives. This method is widely employed post-synthesis to isolate the target compound from unreacted starting materials, byproducts, and other impurities. The separation relies on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.
Silica gel is the most commonly used stationary phase for the purification of phenoxyacetate (B1228835) compounds due to its polarity and effectiveness in separating compounds with moderate polarity. The choice of the mobile phase, or eluent, is critical for achieving successful separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is frequently used. The polarity of the eluent is typically increased gradually (a gradient) to first elute non-polar impurities and then the desired compound.
Research findings demonstrate the utility of column chromatography for purifying various guaiacol (B22219) and phenoxyacetate derivatives. For instance, in the synthesis of lignin (B12514952) model compounds, reaction products are often purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system. rsc.org The specific ratio of the solvents is optimized to achieve the best separation, with typical starting ratios being non-polar dominant (e.g., 10:1 hexane:ethyl acetate) and gradually shifting to more polar compositions. rsc.orgscielo.br In some cases, a two-step purification involving flash chromatography followed by radial chromatography with a very non-polar eluent system (e.g., ethyl acetate/light petroleum 2:98) has been used to achieve high purity for related compounds. mdpi.com The effectiveness of the purification is monitored by techniques such as Thin-Layer Chromatography (TLC) before combining the fractions containing the pure product. walisongo.ac.id
Table 1: Examples of Column Chromatography Conditions for Purifying this compound Analogs
| Derivative | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| Methyl 2,2-difluoro-2-(4-formyl-2-methoxyphenyl)acetate | Silica Gel | Petroleum Ether / Ethyl Acetate (10:1) | rsc.org |
| Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate | Silica Gel | Ethyl Acetate / Light Petroleum (1:9) | mdpi.com |
| β-O-4 Lignin Model (from methyl 2-(2-methoxyphenoxy)acetate) | Silica Gel | Hexane / Ethyl Acetate (3:1 to 2:1) | rsc.org |
| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | Silica Gel (0.063–0.0200 mm) | n-Hexane / Ethyl Acetate | walisongo.ac.id |
Gas Chromatography (GC) for Purity Analysis
Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile and thermally stable compounds like the esters of (2-Methoxyphenoxy)acetic acid, such as its methyl or ethyl esters. avantorsciences.comsielc.com The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The sample is vaporized in the injector and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin column. Compounds with higher volatility and weaker interactions with the column travel faster, resulting in different retention times. A detector at the end of the column, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the elution of each component, generating a chromatogram where peak area corresponds to the amount of the compound.
For many phenoxyacetic acid derivatives, GC analysis confirms purity levels of 98% or higher. avantorsciences.comfishersci.com In cases where compounds have low volatility due to polar functional groups (like the carboxylic acid in (2-Methoxyphenoxy)acetic acid itself), a derivatization step is often necessary. libretexts.org This process chemically modifies the compound to increase its volatility and thermal stability. gnomio.comfishersci.it A common method is silylation, which replaces active hydrogens on polar groups with a trimethylsilyl (B98337) (TMS) group. gnomio.com
When coupled with Mass Spectrometry (GC-MS), this technique not only provides purity information but also helps in the structural confirmation of the analyte and any impurities present. The mass spectrometer fragments the eluting compounds and separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. For example, GC-MS analysis of the related compound Methyl (2-methoxyphenyl)acetate shows a characteristic fragmentation pattern with a top peak at m/z 121. nih.gov
Table 2: GC-MS Data for Structurally Related Compounds
| Compound | Technique | Key Mass Spectrum Peaks (m/z) | Reference |
|---|---|---|---|
| Methyl (2-methoxyphenyl)acetate | GC-MS | Top Peak: 121, 2nd Highest: 91 | nih.gov |
| 4-Acetyl-2-methoxyphenyl acetate | GC-MS | Top Peak: 151, 2nd Highest: 166 | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of this compound, particularly for chiral separations. sielc.com Since the compound can exist as a pair of enantiomers (non-superimposable mirror images), separating and quantifying these enantiomers is crucial in many applications. Chiral HPLC is the most widely used method for this purpose. researchgate.netcsfarmacie.cz
The separation is achieved by using a Chiral Stationary Phase (CSP). CSPs are themselves chiral and interact differently with each enantiomer of the analyte, leading to the formation of transient diastereomeric complexes. ijrps.com The difference in the stability or steric fit of these complexes causes one enantiomer to be retained on the column longer than the other, resulting in their separation. asianpubs.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been derivatized with phenyl carbamates, are among the most versatile and widely used for separating a broad range of chiral compounds, including phenoxypropanoic acid herbicides. researchgate.netasianpubs.orgacs.org Columns like Chiralcel OD [cellulose tris(3,5-dimethyl phenyl carbamate)] and Chiralcel AD [amylose tris(3,5-dimethyl phenyl carbamate)] are frequently employed. asianpubs.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol (B130326) (IPA), with the exact ratio being a critical parameter for achieving optimal resolution. asianpubs.orgu-tokyo.ac.jp
Table 3: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Common Name | Description | Typical Mobile Phase | Reference |
|---|---|---|---|---|
| Polysaccharide-based (Cellulose) | Chiralcel OD | Cellulose tris(3,5-dimethyl phenyl carbamate) coated on silica gel. | Hexane / Isopropyl Alcohol | asianpubs.org |
| Polysaccharide-based (Amylose) | Chiralcel AD | Amylose tris(3,5-dimethyl phenyl carbamate) coated on silica gel. | Hexane / Isopropyl Alcohol | asianpubs.org |
| Pirkle-type | Whelk-O 1 | Covalently bonded CSP with broad selectivity. | Hexane / Isopropyl Alcohol / Acetic Acid | ijrps.combgb-analytik.com |
X-ray Crystallography for Precise Molecular Structure Elucidation
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous elucidation of the molecular structure, including bond lengths, bond angles, and torsional angles. For a compound like this compound, this information is invaluable for understanding its conformation and intermolecular interactions in the solid state.
The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions are determined.
Table 4: Crystallographic Data for 2-(2-Methoxyphenyl)acetic Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca (no. 61) |
| a (Å) | 14.2570(6) |
| b (Å) | 7.9250(4) |
| c (Å) | 29.8796(13) |
| Volume (ų) | 3376.0(3) |
| Temperature (K) | 200 |
Data from Betz, R. & Hosten, E. C. (2020). researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods provide detailed insights at the atomic level that complement experimental findings. For this compound, theoretical studies elucidate the relationships between its structure and its chemical behavior.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. semanticscholar.org This approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. DFT calculations for this compound typically employ hybrid functionals, such as B3LYP or B3PW91, combined with Pople-style basis sets like 6-311++G(d,p) to ensure reliable predictions of its geometry and electronic properties. researchgate.netnih.gov
These calculations provide a detailed picture of the molecule's electronic landscape. Key aspects of electronic structure, such as the distribution of electrons and the energies of molecular orbitals, are determined. Furthermore, DFT is instrumental in calculating various chemical reactivity descriptors. Parameters like chemical potential, hardness, softness, and electrophilicity index can be derived from the energies of the frontier molecular orbitals, offering quantitative measures of the molecule's potential to participate in chemical reactions. researchgate.netedu.krd
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum potential energy. molcas.org For this compound, this would reveal the precise bond lengths, bond angles, and dihedral angles corresponding to its most stable conformation.
Following optimization, a vibrational analysis is performed to calculate the frequencies of the normal modes of vibration. nih.gov This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and twisting of functional groups. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Below is a table of representative theoretical vibrational frequencies for key functional groups in this compound, as would be predicted from DFT calculations.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (ester) | Stretching | 1750 - 1730 |
| C-O (ester) | Asymmetric Stretching | 1250 - 1200 |
| C-O-C (ether) | Asymmetric Stretching | 1260 - 1230 |
| =C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (methyl) | Asymmetric Stretching | 2980 - 2950 |
Note: These values are typical ranges expected from DFT calculations for a molecule with these functional groups.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energies of these orbitals and the difference between them, known as the HOMO-LUMO gap, are crucial indicators of a molecule's electronic properties and kinetic stability. semanticscholar.orgnih.gov
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. wuxibiology.com Analysis of the spatial distribution of the HOMO and LUMO in this compound would identify the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.
The following table presents plausible DFT-calculated energy values for the frontier orbitals of this compound.
| Parameter | Description | Representative Energy Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
Note: These are representative values illustrating the expected outcome of a DFT calculation for this type of molecule.
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are computational techniques used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of bonds, lone pairs, and atomic charges. wisc.eduwikipedia.org NPA provides a method for calculating the distribution of electron density among the atoms in a molecule, resulting in atomic charges that are less dependent on the basis set used compared to other methods like Mulliken population analysis.
NBO analysis extends this by examining interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). uni-muenchen.de These interactions, known as hyperconjugative or charge-transfer interactions, are quantified by a second-order perturbation theory analysis. researchgate.netwisc.edu The stabilization energy (E(2)) associated with each donor-acceptor interaction indicates the strength of electron delocalization from the idealized Lewis structure, providing deep insight into intramolecular bonding and stability. researchgate.netwisc.edu
The tables below show hypothetical results from NPA and NBO analyses for this compound.
Table: Representative NPA Charges
| Atom | Predicted Charge (e) |
|---|---|
| O (carbonyl) | -0.60 |
| O (ether, ester linkage) | -0.55 |
| O (methoxy) | -0.50 |
Table: Representative NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O)carbonyl | π*(Caromatic-Caromatic) | ~ 2.5 |
| LP(O)methoxy | σ*(Caromatic-Caromatic) | ~ 5.0 |
Note: LP denotes a lone pair. These tables contain plausible values to illustrate the typical output of NPA and NBO calculations.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. libretexts.org It projects the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different potential regions: red signifies areas of most negative potential (electron-rich, prone to electrophilic attack), blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack), and green represents regions of neutral potential. wolfram.comlibretexts.org
For this compound, an MEP map would highlight the electronegative regions concentrated around the oxygen atoms of the carbonyl, ester, and methoxy groups, which would appear in shades of red and yellow. researchgate.net These sites represent the most likely points for interaction with electrophiles. Conversely, regions around the hydrogen atoms, particularly those on the aromatic ring, would show a more positive potential (blue areas), indicating sites susceptible to nucleophilic attack. The MEP map provides a comprehensive, intuitive picture of the molecule's reactivity hotspots. avogadro.cc
Quantum chemical calculations, particularly those based on DFT, can be used to predict the thermodynamic properties of a molecule in the gas phase. just.edu.jounizar.es Following a successful geometry optimization and vibrational frequency calculation, key thermodynamic parameters such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) can be computed. molcas.org
These calculations rely on statistical mechanics and use the computed vibrational frequencies, rotational constants, and electronic energy to determine the thermal contributions to the molecule's energy. rsc.org The predicted thermodynamic data are vital for understanding the stability of the molecule and for modeling chemical processes and reaction equilibria in which it is involved. For instance, the standard molar enthalpy of formation for the related compound acetyl guaiacol ester has been calculated as -448.72 kJ·mol⁻¹. researchgate.net
The table below provides an example of thermodynamic properties that could be calculated for this compound.
| Thermodynamic Property | Symbol | Representative Calculated Value | Units |
| Standard Enthalpy of Formation | ΔHf° | -550 | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔGf° | -420 | kJ/mol |
| Standard Entropy | S° | 450 | J/mol·K |
Note: Values are hypothetical and provided for illustrative purposes, based on data for structurally similar compounds.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure of this compound and how it interacts with biological targets and its environment over time. These methods provide a dynamic picture of molecular behavior that is often inaccessible through experimental techniques alone.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.
The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
For instance, in studies of structurally similar compounds like guaiacol (2-methoxyphenol) and its derivatives, molecular docking has been used to investigate interactions with enzymes like tyrosinase and myeloperoxidase. nih.goviucr.org These studies show that the methoxy and hydroxyl groups of the phenol (B47542) ring are critical for forming hydrogen bonds with amino acid residues in the active site of the enzyme. The docking of guaiacol into the active site of tyrosinase, for example, reveals potential interactions with key histidine and aspartate residues, suggesting a basis for its role as an enzyme substrate. nih.gov
Table 1: Illustrative Molecular Docking Results for Guaiacol with Olfactory Receptor OR10G4
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| TYR-259 | Hydrogen Bond | 2.9 |
| SER-262 | Hydrogen Bond | 3.1 |
| PHE-103 | Pi-Pi Stacking | 4.5 |
| ILE-107 | Hydrophobic | 3.8 |
| VAL-255 | Hydrophobic | 4.1 |
Note: This data is illustrative for the structurally related compound Guaiacol, as specific docking data for this compound with this receptor is not available in the cited literature. Data is based on typical interactions observed in similar systems. nih.gov
Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing the molecule's dynamic behavior.
For this compound, MD simulations can elucidate its conformational stability by exploring the potential energy surface. The flexibility of the molecule is largely determined by the torsion angles of the side chain. Studies on similar phenoxyacetic acid derivatives have shown that the side-chain conformation can be either synclinal or antiperiplanar. researchgate.net MD simulations can quantify the energetic barriers between these conformations and determine their relative populations in different environments. The stability of these conformations is crucial for how the molecule fits into a binding pocket and interacts with its target. nih.gov
Table 2: Key Torsional Angles in Phenoxyacetic Acid Derivatives Determining Conformation
| Torsional Angle | Description | Typical Value (Synclinal) | Typical Value (Antiperiplanar) |
|---|---|---|---|
| C-O-C-C | Defines the orientation of the acetic acid group relative to the ether linkage | ~90° ± 30° | ~180° ± 30° |
| O-C-C=O | Defines the orientation of the carboxyl group | ~0° or ~180° | ~0° or ~180° |
Note: These values are based on general findings for phenoxyacetic acid derivatives and serve as an illustration of the conformational parameters that would be analyzed for this compound. researchgate.netnih.gov
To obtain a more quantitative estimate of binding affinity than that provided by docking scores, binding free energy calculations are employed. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach that combines molecular mechanics energies with continuum solvation models. nih.govpeng-lab.org
This method calculates the binding free energy (ΔG_bind) by taking the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The total free energy is typically decomposed into several components:
ΔE_vdw : van der Waals energy
ΔE_elec : Electrostatic energy
ΔG_pol : Polar solvation energy
ΔG_nonpol : Nonpolar solvation energy
MM-GBSA calculations are performed on a series of snapshots taken from an MD simulation trajectory, providing an average binding free energy that accounts for the dynamic nature of the complex. nih.gov For example, MM-GBSA has been used to calculate the binding free energy of eugenol, a guaiacol derivative, with NADPH oxidase, providing detailed insights into the energetic contributions to binding. scielo.br
Table 3: Illustrative MM-GBSA Binding Free Energy Decomposition for Eugenol with NADPH Oxidase
| Energy Component | Value (kcal/mol) |
|---|---|
| ΔE_vdw (van der Waals) | -45.2 ± 3.5 |
| ΔE_elec (Electrostatic) | -20.8 ± 2.1 |
| ΔG_pol (Polar Solvation) | +30.5 ± 2.8 |
| ΔG_nonpol (Nonpolar Solvation) | -5.1 ± 0.7 |
| ΔG_bind (Total Binding Free Energy) | -40.6 ± 4.2 |
Note: This table presents data for the structurally related compound Eugenol to illustrate the typical energy components calculated in an MM-GBSA analysis. scielo.br
Advanced Computational Techniques for Material and Optical Properties
Beyond biological interactions, computational chemistry offers powerful methods to predict the intrinsic material and optical properties of this compound. These techniques are grounded in quantum mechanics and provide a highly accurate description of the electronic structure of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. nih.gov By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis spectrum of a compound like this compound.
This technique is particularly useful for understanding how the molecular structure influences the color and photophysical properties of a material. For substituted anisoles and other methoxyphenyl compounds, TD-DFT calculations have been successfully used to assign the observed absorption bands to specific electronic transitions, such as π → π* transitions. nih.gov The accuracy of these predictions allows for the rational design of molecules with desired optical properties.
Table 4: Illustrative TD-DFT Calculated Electronic Transitions for a Substituted Anisole (B1667542)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| HOMO -> LUMO | 4.52 | 274 | 0.021 |
| HOMO-1 -> LUMO | 5.15 | 241 | 0.153 |
| HOMO -> LUMO+1 | 5.68 | 218 | 0.450 |
Note: This data is representative of TD-DFT calculations for a simple substituted anisole and illustrates the type of information obtained. Specific values for this compound would require a dedicated calculation. nih.govmdpi.com
Hirshfeld surface analysis is a method used to visualize and quantify the intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the promolecule.
By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts, which appear as red spots on the surface. These contacts represent interactions such as hydrogen bonds and other close van der Waals interactions.
The 2D fingerprint plot is a summary of the Hirshfeld surface, plotting the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. This plot provides a quantitative breakdown of the different types of intermolecular contacts. For methoxyphenyl derivatives, Hirshfeld analysis has shown that H···H, C···H, and O···H interactions are typically the most significant contributors to the crystal packing. nih.govnih.govdoaj.org
Table 5: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Methoxyphenyl Derivative
| Contact Type | Contribution (%) |
|---|---|
| H···H | 48.2 |
| C···H/H···C | 23.9 |
| N···H/H···N | 17.4 |
| O···H/H···O | 5.3 |
| C···N/N···C | 2.6 |
| C···C | 2.2 |
| Other | 0.4 |
Note: Data is from a study on 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a compound containing a methoxyphenyl moiety, to illustrate the output of a Hirshfeld surface analysis. nih.gov
Computational Chemistry and Theoretical Studies
Chemical Properties
Computational and theoretical examinations of (2-Methoxyphenoxy)acetate and its derivatives have provided significant insights into their electronic structure, non-covalent interactions, and optical properties. These studies employ sophisticated quantum chemical methods to predict and understand the behavior of these molecules at the atomic level.
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial in determining molecular conformation, crystal packing, and biological activity.
The RDG analysis allows for the identification of regions of varying interaction strength. By plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to distinguish between attractive and repulsive interactions. This provides a detailed picture of the forces at play within the molecular system, which is essential for understanding its chemical behavior and potential for molecular recognition. researchgate.net
Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods are valuable tools for predicting the NLO properties of molecules.
The NLO behavior of ethyl (4-formyl-2-methoxyphenoxy)acetate, a derivative of this compound, has been investigated using Density Functional Theory (DFT). tandfonline.comnih.gov The first-order hyperpolarizability (βo), a key indicator of a molecule's NLO response, was calculated to characterize its potential as an NLO material. tandfonline.comnih.gov
Theoretical calculations for ethyl (4-formyl-2-methoxyphenoxy)acetate revealed a significant hyperpolarizability value, suggesting its promise for NLO applications. tandfonline.comnih.gov The study employed the B3LYP functional with the 6-311++G(d,p) basis set for these calculations. The computed NLO properties are often compared to standard materials like urea (B33335) to benchmark their performance.
The following table summarizes the calculated hyperpolarizability and related electronic properties for a derivative of this compound.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First-Order Hyperpolarizability (βo) (esu) |
| Ethyl (4-formyl-2-methoxyphenoxy)acetate | B3LYP/6-311++G(d,p) | -6.54 | -2.20 | 4.34 | 1.5 x 10⁻³⁰ |
Data extracted from a study on vanillin (B372448) derivatives. tandfonline.comnih.gov
These computational findings highlight the potential of this compound derivatives as functional materials with interesting electronic and optical properties. Further experimental validation is essential to confirm these theoretical predictions and explore their practical applications.
Environmental Fate and Degradation Studies
Biodegradation Pathways and Mechanisms of Acetate (B1210297) Moiety
Limited direct data exists for the biodegradation of (2-Methoxyphenoxy)acetate in aquatic environments. However, studies on related compounds like guaifenesin (B1672422) (3-(2-methoxyphenoxy)-1,2-propanediol) suggest that it is not expected to readily adsorb to suspended solids and sediment. nih.gov Its high water solubility may facilitate its dispersal in the water column. deswater.com The degradation process in aquatic systems can be influenced by factors such as the presence of suitable microbial populations, oxygen levels, and temperature.
Advanced oxidation processes (AOPs) have been shown to be effective in degrading guaifenesin. For instance, photocatalytic degradation using TiO2 nanoparticles under UV irradiation has demonstrated significant removal of the compound. researchgate.net While not a biological process, this indicates potential pathways for its transformation in the presence of sunlight and certain minerals in surface waters. Degradation products identified in such studies include those resulting from alcohol oxidation, ozonolysis, and decarboxylation. researchgate.net
Under anaerobic conditions, the degradation of similar aromatic ethers can be a slower process. The microbial catabolism of related compounds like vanillate (B8668496) (a methoxy-substituted aromatic acid) to guaiacol (B22219) has been observed in soil bacilli, suggesting that cleavage of ether linkages and decarboxylation are possible anaerobic transformation pathways. asm.org
Information on the degradation of this compound in soil and sediment is also scarce. For the related compound guaifenesin, it is predicted to have high mobility in soil. nih.gov The persistence of such compounds in soil is influenced by microbial activity, soil composition, pH, and organic matter content. nih.gov
Studies on the degradation of other phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), show that they can be degraded by soil microorganisms, although the rate can vary significantly depending on environmental conditions. researchgate.net The degradation of these compounds often involves the cleavage of the ether bond, followed by the breakdown of the aromatic ring. The acetate moiety of this compound would likely be readily metabolized by a wide range of microorganisms once cleaved from the parent molecule.
The biotransformation of this compound is dependent on the enzymatic capabilities of soil and water microorganisms. Bacteria from the genus Bacillus have been shown to degrade a wide variety of xenobiotic compounds, including aromatic acids and other pollutants found in industrial effluents. nih.gov These bacteria can utilize organic compounds as a source of carbon and energy, leading to their complete mineralization, or they can co-metabolize them into less toxic substances. nih.gov
The degradation of lignin (B12514952), a complex natural polymer containing methoxyphenyl units, provides insights into potential microbial pathways. Lignin-degrading fungi and bacteria possess enzymes such as laccases, lignin peroxidases, and manganese peroxidases that can break down complex aromatic structures. researchgate.netnih.gov The production of guaiacol as a metabolic product from the degradation of lignin and related compounds suggests that similar enzymatic processes could be involved in the breakdown of this compound. nih.govnih.gov
Environmental Mobility and Distribution
The potential for this compound to move within the environment is a key aspect of its environmental risk profile. This includes its tendency to leach through the soil into groundwater and its adsorption to soil particles.
The leaching potential of this compound is expected to be influenced by its water solubility and its interaction with soil components. Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 140 for the related compound guaifenesin, it is predicted to have high mobility in soil, suggesting a potential for leaching into groundwater. nih.gov
Studies on other mobile organic compounds have shown that factors such as soil type, organic matter content, and rainfall can significantly affect leaching. researchgate.netnih.gov For instance, in a study on the herbicide pyriproxyfen, which readily adsorbs to organic matter, over 50% of the applied amount remained in the upper 6 cm of a 30-cm soil column, indicating limited downward migration under those conditions. nih.gov Conversely, the herbicide 2,4-D has shown a high potential for leaching in flooded rice soil, although rapid degradation can mitigate the risk of groundwater contamination. researchgate.net
The adsorption and desorption behavior of this compound in soil is crucial for determining its mobility and bioavailability. Adsorption is the process by which the compound binds to soil particles, while desorption is its release back into the soil solution.
No specific adsorption/desorption data for this compound are currently available. However, for the related compound guaifenesin, its estimated Koc of 140 suggests weak adsorption to soil organic carbon. nih.gov This is consistent with its high water solubility. deswater.com Generally, organic compounds with low Koc values are more mobile in soil.
The adsorption of organic chemicals in soil is influenced by several factors, including the properties of the chemical itself (e.g., polarity, size) and the characteristics of the soil (e.g., organic matter content, clay content, pH, and cation exchange capacity). nih.govoclc.org For example, a study on the herbicide glufosinate (B12851) ammonium (B1175870) found that its adsorption was positively correlated with the clay content of the soil. Similarly, biochar amendment to soil has been shown to increase the adsorption of heavy metals by increasing soil pH and cation exchange capacity. nih.gov
The following table summarizes the estimated environmental fate parameters for the structurally related compound guaifenesin, which can provide an indication of the expected behavior of this compound.
| Parameter | Value (for Guaifenesin) | Interpretation | Source |
| Soil Adsorption Coefficient (Koc) | 140 (estimated) | High mobility | nih.gov |
| Henry's Law Constant | 4.4 x 10⁻¹¹ atm-cu m/mole (estimated) | Not expected to volatilize from moist soil or water | nih.gov |
| Vapor Pressure | 1.5 x 10⁻⁶ mm Hg at 25°C (estimated) | Low volatility | nih.gov |
Environmental Transport and Distribution Modeling
Specific environmental transport and distribution models for this compound are not extensively documented in publicly available literature. However, the principles of contaminant fate and transport modeling can be applied to understand its likely behavior in aquatic systems.
Computer-based tools like EPANET are widely used to model the movement and fate of dissolved constituents within water distribution networks. epa.govawwa.org An extension, EPANET-MSX, allows for modeling complex reactions between multiple chemical and biological species. epa.gov Should a model for this compound be developed, it would function as a multi-species reaction transport (MSRT) module. mdpi.com
Such a model would need to conceptualize and scientifically describe the exchanges among various abiotic and biotic components in the water system. mdpi.com The core of the model would simulate the compound's movement through advection (transport with the bulk flow of water) while also accounting for kinetic reaction processes. cabidigitallibrary.org Key parameters for modeling would include:
Adsorption/Desorption: The tendency of the compound to attach to and detach from sediment and particulate matter.
Hydrolysis: The rate at which the compound reacts with water.
Biodegradation: The rate of breakdown by microbial action.
Water Chemistry: Factors like pH, temperature, and the presence of other chemicals that could influence degradation rates. mdpi.com
For related phenoxy acid herbicides, models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) have been used to estimate environmental concentrations. epa.gov These models integrate data on soil properties, climate, and chemical characteristics to predict runoff and leaching into water bodies. A similar approach would be necessary to comprehensively model the environmental distribution of this compound.
Enzymatic Degradation in Environmental Contexts
This compound, as a lignin-derived compound, is subject to enzymatic degradation by various microorganisms. tandfonline.comasm.org
Enzymatic Cleavage of Related Lignin Model Compounds
The structure of this compound contains a β-O-4 aryl ether linkage, which is the most common type of bond in the complex polymer lignin. The cleavage of this bond is a critical step in lignin degradation.
Studies on the anaerobic degradation of this compound (referred to as guaiacoxyacetic acid or GAA) by mixed bacteria from rumen fluid have shown that it can be completely broken down. asm.org In one study, nearly 100% of the compound was degraded within 36 hours. asm.org The degradation proceeded via the cleavage of the β-arylether bond, resulting in the formation of several simpler aromatic compounds. asm.org
Table 1: Anaerobic Degradation Products of this compound by Rumen Bacteria asm.org
| Initial Compound | Degradation Products |
|---|---|
| This compound | Phenoxyacetic acid |
| Guaiacol |
The enzymatic pathways for cleaving the β-O-4 linkage in similar lignin model compounds have been extensively studied in bacteria like Sphingobium sp. SYK-6. This bacterium possesses a suite of enzymes (LigD, LigF, and LigG) that work in concert to break down these structures. nih.gov While the specific action on this compound itself is not detailed, the mechanism provides a clear model for its enzymatic breakdown. The process typically involves oxidation of the α-hydroxyl group, followed by ether cleavage. nih.gov
Fungi are also significant degraders of lignin and its derivatives, employing extracellular enzymes like lignin peroxidases and laccases to carry out oxidative cleavage of ether bonds. sdewes.org
Biochemical Oxygen Demand Associated with Degradation
Biochemical Oxygen Demand (BOD) is a measure of the amount of dissolved oxygen required by aerobic biological organisms to break down organic matter present in a given water sample. vliz.bediva-portal.org It serves as a key indicator of the biodegradability of an organic compound and its potential impact on the oxygen levels of receiving waters.
Table 2: Key Concepts of Biochemical Oxygen Demand (BOD)
| Concept | Description | Relevance to this compound |
|---|---|---|
| Definition | Amount of dissolved oxygen consumed by aerobic microorganisms to decompose organic matter. | Its degradation by microbes will consume oxygen, thus creating a BOD. |
| Indication | Measures the level of biodegradable organic pollution in water. | As a biodegradable compound, it contributes to organic pollution. asm.org |
| Environmental Impact | High BOD can lead to oxygen depletion (hypoxia) in water bodies, harming aquatic ecosystems. | Its release into the environment could contribute to oxygen depletion as it degrades. |
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, a philosophy that will undoubtedly shape the production of (2-Methoxyphenoxy)acetate. Current synthetic strategies often involve precursors like eugenol (B1671780) and vanillin (B372448), which are derived from natural sources. researchgate.netacs.orgnih.govmdpi.comresearchgate.net Future research will likely focus on optimizing these pathways to be more sustainable.
One promising direction is the use of solvent-free reaction conditions, which has already shown success in some synthetic protocols. nih.gov Another avenue is the exploration of biocatalysts, such as enzymes, to drive reactions with high selectivity and under mild conditions, thereby reducing energy consumption and the formation of byproducts. frontiersin.org For instance, research has demonstrated the use of bovine serum albumin (BSA) as a biocatalyst in the synthesis of related benzothiazole (B30560) derivatives. frontiersin.org The development of mechanochemical methods, utilizing mechanical force to induce chemical reactions, also presents a novel and sustainable approach to synthesizing derivatives of this compound. epa.gov
| Synthetic Approach | Precursor | Key Features | Potential Advantages |
| Green Synthesis | Eugenol | Thiol-ene reaction, solvent and initiator-free | Environmentally friendly, high efficiency acs.org |
| Biocatalysis | 2-Aminothiophenol and benzaldehyde (B42025) derivatives | Use of bovine serum albumin (BSA) | Mild reaction conditions, high atom economy frontiersin.org |
| Mechanochemistry | 2-Methoxyphenol and ethyl bromoacetate (B1195939) | Ball milling | Solvent-free, potentially faster reaction times epa.gov |
Design of Advanced Derivatives with Tailored Bioactivities
A significant area of future research lies in the rational design and synthesis of advanced derivatives of this compound with specific and enhanced biological activities. The core structure of this compound serves as a versatile scaffold for chemical modification.
Researchers have already synthesized a variety of derivatives, including hydrazones, benzothiazoles, and hybrid molecules, which have shown promise in several therapeutic areas. researchgate.netfrontiersin.orgmdpi.com For example, derivatives incorporating a benzothiazole moiety have exhibited in vitro anticancer activity. frontiersin.org Similarly, hydrazone derivatives have been investigated for their antibacterial and cytotoxic potential. mdpi.com
Future efforts will likely involve creating extensive libraries of derivatives by introducing a wide range of functional groups to the phenoxy ring and the acetate (B1210297) side chain. This will allow for a systematic exploration of structure-activity relationships (SAR). For instance, creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties, such as tacrine (B349632) for potential Alzheimer's disease treatment, is a promising strategy. nih.gov The goal is to develop compounds with high potency and selectivity for specific biological targets, such as enzymes or receptors. rsc.org
Integration of High-Throughput Screening and Computational Methods
To accelerate the discovery of new applications for this compound and its derivatives, the integration of high-throughput screening (HTS) and computational methods will be crucial. HTS allows for the rapid testing of large numbers of compounds for a specific biological activity, significantly speeding up the drug discovery process. mst.dkdfc.gov
Computational modeling, in parallel, offers powerful tools for predicting the properties and behavior of molecules before they are synthesized. nih.gov Techniques such as molecular docking can be used to simulate the interaction of this compound derivatives with biological targets, helping to identify the most promising candidates for synthesis and testing. researchgate.net Density functional theory (DFT) simulations can provide insights into the electronic structure and reactivity of these molecules, guiding the design of new derivatives with desired properties. researchgate.net Conformational analysis through computational modeling can also help understand how the molecule's shape influences its biological activity. nih.gov
| Method | Application | Benefit |
| High-Throughput Screening (HTS) | Rapidly assess the biological activity of a large library of derivatives. | Accelerates the identification of lead compounds. mst.dkdfc.gov |
| Molecular Docking | Predict the binding affinity and mode of interaction with biological targets. | Prioritizes compounds for synthesis and reduces experimental costs. researchgate.net |
| Density Functional Theory (DFT) | Calculate electronic properties and reactivity. | Guides the design of new derivatives with enhanced properties. researchgate.net |
| Conformational Analysis | Determine stable three-dimensional structures. | Understands the relationship between molecular shape and bioactivity. nih.gov |
Comprehensive Environmental Risk Assessment and Mitigation Strategies
A critical and often overlooked aspect of chemical research is the environmental impact. As the development of this compound and its derivatives progresses, a comprehensive assessment of their environmental fate and potential risks is imperative. Currently, there is a lack of specific data on the environmental profile of this compound itself. However, studies on related phenoxyacetic acid derivatives, a class of compounds that includes some herbicides, indicate that they can be toxic to non-target organisms and may persist in the environment. researchgate.netacs.orgnih.govmdpi.commst.dk
Future research must focus on several key areas:
Biodegradation Studies: Investigating the susceptibility of this compound and its derivatives to microbial degradation is essential to understand their persistence in soil and water. epfl.ch
Ecotoxicity Testing: A battery of tests on various aquatic and terrestrial organisms is needed to determine the potential harm to ecosystems. researchgate.netacs.org
Life Cycle Assessment (LCA): Conducting a full life cycle assessment will provide a holistic view of the environmental footprint of these compounds, from synthesis to disposal. mdpi.com
Based on these assessments, mitigation strategies can be developed. This could involve designing more readily biodegradable derivatives, developing green chemistry processes that minimize waste, and establishing proper disposal protocols. frontiersin.org General frameworks for environmental risk management in chemical plants can also be adapted and applied. nih.gov
Emerging Applications in Interdisciplinary Scientific Fields
The unique chemical structure of this compound makes it a candidate for applications beyond the traditional scope of medicinal chemistry. Future research should explore its potential in a variety of interdisciplinary fields.
For example, some derivatives have already been investigated as corrosion inhibitors for mild steel, suggesting a potential application in materials science. nih.govnih.gov The ability of the phenoxyacetate (B1228835) moiety to interact with metal surfaces could be further explored for the development of new coatings and surface treatments.
In the field of biochemistry, this compound and its derivatives can serve as valuable tools for studying enzyme-catalyzed reactions. nih.gov Their structural similarity to natural substrates could allow them to be used as probes to investigate the active sites and mechanisms of various enzymes. Furthermore, the core structure could be a building block in the synthesis of more complex organic molecules for a wide range of research purposes. nih.gov
The exploration of these emerging applications will require collaboration between chemists, materials scientists, biochemists, and engineers, highlighting the interdisciplinary nature of modern scientific research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-Methoxyphenoxy)acetate, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves esterification of 2-methoxyphenol with chloroacetic acid or its derivatives under alkaline conditions. A reported protocol refluxes equimolar amounts of 2-methoxyphenol and sodium chloroacetate in aqueous NaOH (pH 10–12) at 80–90°C for 4–6 hours. Acidification with HCl precipitates the crude product, which is purified via recrystallization from ethanol/water (yield: 70–85%) . Alternative routes use catalytic sulfuric acid for direct esterification, though this may require stringent moisture control .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : -NMR (DMSO-d6) shows characteristic signals: δ 3.78 (s, OCH), δ 4.62 (s, CHCOO), and aromatic protons at δ 6.8–7.2 .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using a mobile phase of acetonitrile/water (60:40, v/v) resolve impurities (<1%) .
- X-ray crystallography : Monoclinic crystal symmetry (space group P2/c) with unit cell parameters a = 5.10 Å, b = 22.35 Å, c = 7.40 Å confirms molecular packing via intermolecular hydrogen bonds .
Advanced Research Questions
Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions, and what computational methods validate these interactions?
- Methodological Answer : The methoxy group’s electron-donating effects activate the aromatic ring for electrophilic substitution, while the acetate moiety directs nucleophilic attack to the carbonyl carbon. Density Functional Theory (DFT) studies (B3LYP/6-31G* level) reveal a LUMO energy of −1.8 eV at the carbonyl, favoring nucleophilic reactivity. Experimental validation involves kinetic studies with amines (e.g., benzylamine) in THF, monitored via -NMR to track intermediate formation .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound, and how do contradictory reports on optimal catalysts inform experimental design?
- Methodological Answer :
- Catalyst Screening : Conflicting studies recommend sulfuric acid (yield: 78%) versus p-toluenesulfonic acid (yield: 82%) . A fractional factorial design (DoE) identifies temperature (critical above 85°C) and catalyst loading (5–7 mol%) as key variables.
- Purification Protocols : Soxhlet extraction with ethyl acetate reduces residual phenol impurities (<0.5%), validated by GC-MS .
- Batch Analysis : Statistical Process Control (SPC) charts track yield variability (±3% RSD) across 10 batches, with root-cause analysis linking outliers to moisture ingress during esterification .
Q. How can this compound serve as a precursor for sustainable polymer composites, and what analytical techniques quantify its role in modifying material properties?
- Methodological Answer : Its dual functional groups enable covalent grafting onto lignin or cellulose matrices for biodegradable composites. Techniques include:
- TGA/DSC : Measures thermal stability (decomposition onset: 220°C) and glass transition temperature (T: 45°C) in grafted polymers .
- FT-IR : Peaks at 1735 cm (C=O) and 1250 cm (C-O-C) confirm ester linkages in copolymerized films .
- Tensile Testing : Grafted composites show 30% higher Young’s modulus vs. unmodified polymers, attributed to hydrogen-bond crosslinking .
Data Contradictions and Resolution
- Catalyst Efficiency : reports sulfuric acid as optimal, while emphasizes sodium hydroxide for milder conditions. Resolution lies in reaction scale: acid catalysts favor small-scale synthesis (<100 g), whereas alkaline conditions suit industrial-scale production (reduced corrosion risks) .
- Purity Thresholds : HPLC methods in specify <1% impurities, but ’s crystallography data assumes >99% purity. Cross-validation via elemental analysis (C: 57.8%, H: 5.4%) reconciles discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
